(S)-3-(8-(Dimethylaminomethyl)-6,7,8,9-tetrahydropyrido(1,2-a)indol-10-yl)-4-(1-methyl-3-indolyl)-1H-pyrrole-2,5-dione hydrochloride

Catalog No.
S541645
CAS No.
151342-35-7
M.F
C28H28N4O2
M. Wt
452.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-3-(8-(Dimethylaminomethyl)-6,7,8,9-tetrahydrop...

CAS Number

151342-35-7

Product Name

(S)-3-(8-(Dimethylaminomethyl)-6,7,8,9-tetrahydropyrido(1,2-a)indol-10-yl)-4-(1-methyl-3-indolyl)-1H-pyrrole-2,5-dione hydrochloride

IUPAC Name

3-[(8S)-8-[(dimethylamino)methyl]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione

Molecular Formula

C28H28N4O2

Molecular Weight

452.5 g/mol

InChI

InChI=1S/C28H28N4O2/c1-30(2)15-17-12-13-32-22-11-7-5-9-19(22)24(23(32)14-17)26-25(27(33)29-28(26)34)20-16-31(3)21-10-6-4-8-18(20)21/h4-11,16-17H,12-15H2,1-3H3,(H,29,33,34)/t17-/m0/s1

InChI Key

FXGHOAZJQNLNFD-KRWDZBQOSA-N

SMILES

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=C5CC(CCN5C6=CC=CC=C64)CN(C)C

Solubility

Soluble in DMSO

Synonyms

(S)-3-(8-(dimethylaminomethyl)-6,7,8,9-tetrahydropyrido(1,2-a)indol-10-yl)-4-(1-methyl-3-indolyl)-1H-pyrrole-2,5-dione hydrochloride, Ro 32-0432, Ro-32-0432

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=C5CC(CCN5C6=CC=CC=C64)CN(C)C

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=C5C[C@H](CCN5C6=CC=CC=C64)CN(C)C

Description

The exact mass of the compound (S)-3-(8-(Dimethylaminomethyl)-6,7,8,9-tetrahydropyrido(1,2-a)indol-10-yl)-4-(1-methyl-3-indolyl)-1H-pyrrole-2,5-dione hydrochloride is 452.22 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrroles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Information on the specific scientific research applications of (S)-3-(8-(Dimethylaminomethyl)-6,7,8,9-tetrahydropyrido(1,2-a)indol-10-yl)-4-(1-methyl-3-indolyl)-1H-pyrrole-2,5-dione hydrochloride (hereafter referred to as the compound) is currently limited. There is a record of the compound in the ChemSpider database [], but no scientific literature directly referencing its application in research is available.

  • Kinase Inhibition: The presence of the indole and pyrrole rings suggests the compound might have properties for inhibiting kinases, which are enzymes involved in various cellular processes [].
  • G Protein-Coupled Receptor (GPCR) Ligand: The overall structure of the compound has some resemblance to known GPCR ligands []. These are molecules that bind to GPCRs, which are important for signal transduction in cells. Further investigation would be needed to determine if the compound has any affinity for specific GPCRs.
  • Neuroscience Research: The indole moieties present in the compound are found in many neurotransmitters, suggesting a potential role in neuroscience research. However, more research is required to understand its specific effects on the nervous system.

Molecular Structure Analysis

The key features of the molecule include:

  • Indole Rings: Two indole rings are present, one containing a methyl group at the third position (1-methyl-3-indolyl) and another part of the tetrahydropyridoindole scaffold. Indoles are known for their biological activity and are found in many natural products and pharmaceuticals.
  • Pyrrole Ring: A central pyrrole ring is flanked by the two indole moieties. Pyrroles are another class of heterocyclic compounds with diverse biological functions [].
  • Dimethylaminomethyl Group: This positively charged group (due to the presence of a tertiary amine) is attached to the tetrahydropyridoindole scaffold. It can participate in various interactions with biological molecules.
  • Stereochemistry: The presence of the "(S)" designation indicates a specific configuration around a chiral center in the molecule. This chirality can potentially influence the biological activity [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

452.22122615 g/mol

Monoisotopic Mass

452.22122615 g/mol

Heavy Atom Count

34

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Ro-32-0432

Dates

Modify: 2024-04-14
1: Singh TG, Rehni AK, Arora S. Ro 32-0432 attenuates mecamylamine-precipitated nicotine withdrawal syndrome in mice. Naunyn Schmiedebergs Arch Pharmacol. 2013 Mar;386(3):197-204. doi: 10.1007/s00210-012-0825-0. PubMed PMID: 23274455.
2: Chergui K, Lacey MG. Modulation by dopamine D1-like receptors of synaptic transmission and NMDA receptors in rat nucleus accumbens is attenuated by the protein kinase C inhibitor Ro 32-0432. Neuropharmacology. 1999 Feb;38(2):223-31. PubMed PMID: 10218863.
3: Birchall AM, Bishop J, Bradshaw D, Cline A, Coffey J, Elliott LH, Gibson VM, Greenham A, Hallam TJ, Harris W, et al. Ro 32-0432, a selective and orally active inhibitor of protein kinase C prevents T-cell activation. J Pharmacol Exp Ther. 1994 Feb;268(2):922-9. PubMed PMID: 8114006.

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